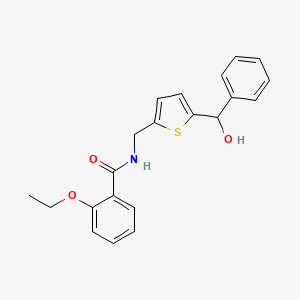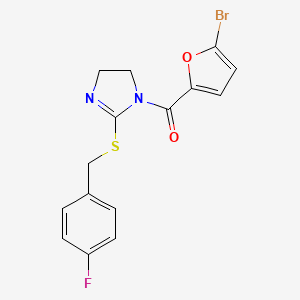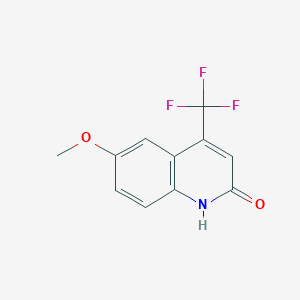
N-(3-(4-(dimetilamino)fenil)propil)-2,4-dimetilbencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an amine derivative, containing a dimethylamino group attached to a phenyl ring and a propyl chain. The presence of the sulfonamide group suggests that it might have some biological activity, as sulfonamides are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of amines and sulfonamides, including the potential for hydrogen bonding and dipole-dipole interactions .Chemical Reactions Analysis
Amines are generally basic and can undergo reactions with acids to form ammonium salts. They can also act as nucleophiles in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group and the basic amine could make the compound soluble in water .Mecanismo De Acción
DBeQ acts as a selective inhibitor of Hsp90 by binding to its ATP-binding site, which is essential for the chaperone activity of the protein. This leads to the destabilization and degradation of client proteins that are dependent on Hsp90 for their stability and function. This mechanism of action makes DBeQ a promising candidate for the development of novel cancer therapies.
Biochemical and Physiological Effects:
DBeQ has been shown to have several biochemical and physiological effects in various cell types. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and protect against neurodegeneration by preventing the accumulation of misfolded proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DBeQ in lab experiments is its high selectivity and potency for Hsp90 inhibition. This allows for the specific targeting of Hsp90-dependent pathways without affecting other cellular processes. However, one limitation of using DBeQ is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the use of DBeQ in scientific research. One potential application is in the development of novel cancer therapies that target Hsp90-dependent pathways. Another area of interest is in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where misfolded protein accumulation is a hallmark feature. Additionally, further studies are needed to investigate the potential of DBeQ in other diseases such as inflammation and autoimmune disorders.
Métodos De Síntesis
The synthesis of DBeQ involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-(3-aminopropyl)-4-dimethylaminobenzene in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure DBeQ.
Aplicaciones Científicas De Investigación
- Aplicaciones: QCC promete ser un nuevo material NLO para su uso en dispositivos y sistemas ópticos .
- Resultados: El proceso de teñido se llevó a cabo a diferentes temperaturas (70 °C, 90 °C y 100 °C) con o sin portadores. Los colorantes basados en QCC podrían mejorar la coloración de los materiales de poliéster .
Materiales Ópticos No Lineales
Teñido de Poliéster
Copolymerización
En resumen, la N-(3-(4-(dimetilamino)fenil)propil)-2,4-dimetilbencenosulfonamida (QCC) exhibe diversas propiedades, lo que la hace relevante para la óptica no lineal, el teñido, la copolymerización, la biología, la fotoluminiscencia y la ciencia de los materiales. Los investigadores continúan explorando su potencial en estos campos. Si necesita más detalles o tiene alguna otra pregunta, no dude en preguntar! 😊🔬🌟 .
Propiedades
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-15-7-12-19(16(2)14-15)24(22,23)20-13-5-6-17-8-10-18(11-9-17)21(3)4/h7-12,14,20H,5-6,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAZTZTXJMWXIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

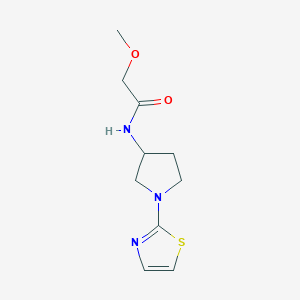
![2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2400320.png)

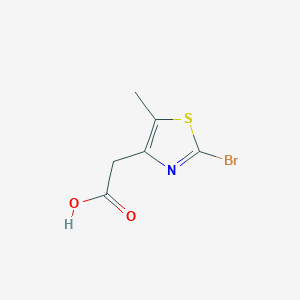
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2400328.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2400331.png)
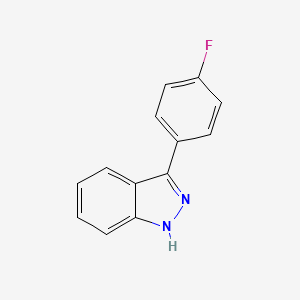

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2400337.png)
